molecular formula C24H22FN3O5 B4385284 4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B4385284
M. Wt: 451.4 g/mol
InChI Key: AAVLPCNDYSCKTF-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a fluoro group, a trimethoxyphenyl group, and a benzamide moiety.

Properties

IUPAC Name

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O5/c1-31-20-10-15(11-21(32-2)22(20)33-3)14-8-18-17(19(29)9-14)12-26-24(27-18)28-23(30)13-4-6-16(25)7-5-13/h4-7,10-12,14H,8-9H2,1-3H3,(H,26,27,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVLPCNDYSCKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps, including the formation of the quinazoline core, introduction of the fluoro group, and attachment of the trimethoxyphenyl and benzamide groups. Common synthetic routes may include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of the Fluoro Group: Fluorination can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

    Attachment of the Trimethoxyphenyl Group: This step may involve Suzuki-Miyaura coupling reactions using boronic acids or esters as coupling partners.

    Formation of the Benzamide Moiety: The benzamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to modify the substituents on the quinazoline core or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A fluorine atom which may enhance its pharmacological properties.
  • A quinazoline core , known for various biological activities including anticancer effects.
  • A trimethoxyphenyl group , which is often associated with enhanced bioactivity.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Tubulin Polymerization : The compound may interfere with microtubule dynamics, a crucial process in cell division and cancer progression.
  • Interaction with Enzymes : It could act as an inhibitor for specific enzymes involved in tumor growth and proliferation.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways related to apoptosis and cell survival.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant anticancer properties. Studies indicate:

  • In vitro studies demonstrate that the compound can inhibit the proliferation of cancer cell lines such as LNCaP (prostate cancer) and MCF-7 (breast cancer) cells.
  • Mechanistic studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent:

  • In vitro assays have indicated activity against various bacterial strains.
  • The presence of the trimethoxyphenyl group may enhance its interaction with microbial targets.

Table 1: Summary of Biological Activities

Activity TypeModel SystemObserved EffectReference
AnticancerLNCaP CellsInhibition of cell proliferation
AnticancerMCF-7 CellsInduction of apoptosis
AntimicrobialVarious Bacterial StrainsSignificant antimicrobial activity

Case Study: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against prostate cancer cells. The findings indicated:

  • A dose-dependent reduction in cell viability.
  • Increased levels of apoptotic markers (e.g., cleaved caspase 3).
    These results suggest that the compound could be a promising candidate for further development as an anticancer therapeutic.

Q & A

Q. What are the key considerations for optimizing the synthesis yield of 4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide?

Category : Synthesis Optimization Answer :

  • Stepwise Reaction Control : Prioritize stepwise condensation and cyclization reactions, ensuring precise temperature control (e.g., reflux at 80–100°C) to avoid side products. Use anhydrous solvents like DMF or THF to stabilize intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate the target compound. Monitor purity via TLC and HPLC (>95% purity threshold) .
  • Yield Enhancement : Optimize stoichiometric ratios (e.g., 1.2 equivalents of 3,4,5-trimethoxyphenylboronic acid in Suzuki coupling) and use catalytic Pd(PPh₃)₄ (5 mol%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Category : Structural Characterization Answer :

  • Multimodal Spectroscopy : Combine 1H^1H-NMR (δ 7.2–8.1 ppm for aromatic protons), 13C^{13}C-NMR (δ 165–170 ppm for carbonyl groups), and FT-IR (amide C=O stretch at ~1650 cm1^{-1}) for functional group confirmation .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ at ~465.14 g/mol) and rule out fragmentation artifacts .
  • X-ray Crystallography : If crystalline, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., quinazolinone ring planarity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluoro and 3,4,5-trimethoxyphenyl moieties in biological activity?

Category : Mechanistic & SAR Analysis Answer :

  • Analog Synthesis : Synthesize derivatives with substituent variations (e.g., replace fluorine with chlorine or methoxy groups) and compare bioactivity .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or tubulin). Focus on hydrophobic pockets accommodating the trimethoxyphenyl group .
  • Mutagenesis Assays : Pair SAR data with site-directed mutagenesis of putative binding residues (e.g., ATP-binding pocket lysines) to validate docking predictions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Category : Data Reconciliation Answer :

  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition assays) to minimize variability .
  • Orthogonal Assays : Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and target engagement (Western blot for phosphorylated proteins) .
  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC50_{50}) and apply statistical tools (e.g., ANOVA) to identify outliers .

Q. How can researchers investigate the metabolic stability of this compound in preclinical models?

Category : Pharmacokinetics Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLint_{int}) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Vivo PK Profiling : Administer intravenously/orally in rodents; collect plasma at timed intervals to calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. What methodologies are recommended for assessing target selectivity across kinase families?

Category : Target Profiling Answer :

  • Kinome-Wide Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition at 1 µM. Highlight hits with >50% inhibition .
  • Thermal Shift Assays : Monitor target protein melting shifts (ΔTm\Delta T_m) via differential scanning fluorimetry to confirm direct binding .
  • CRISPR-Cas9 Knockout Models : Generate cell lines lacking specific kinases to isolate compound effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.